molecular formula C10H18N4 B13079575 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13079575
M. Wt: 194.28 g/mol
InChI Key: VAQCITIQRQHMGV-UHFFFAOYSA-N
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Description

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylcyclohexylamine with a suitable triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Propylcyclohexyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Butylcyclohexyl)-1H-1,2,4-triazol-3-amine

Uniqueness

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the 2-ethylcyclohexyl group, which can influence its chemical reactivity and potential applications. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain research or industrial applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c1-2-8-5-3-4-6-9(8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)

InChI Key

VAQCITIQRQHMGV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N2C=NC(=N2)N

Origin of Product

United States

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